1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3S/c18-13-5-7-14(8-6-13)21-17(22)19-10-9-12-11-20-16-4-2-1-3-15(12)16/h1-8,11,20H,9-10H2,(H2,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRONGWYADIUCSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=S)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology, antimicrobial research, and neuroprotection. This article provides a comprehensive overview of its biological activities, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHClNS. The compound features a thiourea functional group, which is known for its biological activity.
1. Anticancer Activity
Research indicates that thiourea derivatives exhibit potent anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating significant inhibition of cell proliferation.
- Mechanism of Action : It is believed that the compound induces apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. Studies have shown IC values ranging from 3 to 20 µM against different cancer types, including breast and prostate cancers .
| Cell Line | IC (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 5 |
| PC-3 (Prostate Cancer) | 10 |
| A549 (Lung Cancer) | 15 |
2. Antimicrobial Activity
The compound has also shown promising antimicrobial effects against various pathogens. In vitro studies reveal significant activity against both Gram-positive and Gram-negative bacteria.
- Inhibition Studies : The minimum inhibitory concentration (MIC) was determined for several strains, with notable efficacy against Staphylococcus aureus and Escherichia coli.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 32 |
3. Anti-inflammatory Activity
The anti-inflammatory properties of the compound have been assessed through various assays measuring cytokine production.
- Cytokine Inhibition : The compound effectively reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6, showcasing its potential as an anti-inflammatory agent.
| Cytokine | Inhibition (%) at 10 µg/mL |
|---|---|
| TNF-α | 75 |
| IL-6 | 82 |
4. Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of this thiourea derivative, particularly against neurodegenerative diseases like Alzheimer's.
- Enzyme Inhibition : The compound exhibited inhibitory effects on acetylcholinesterase (AChE), with IC values indicating strong potential for cognitive enhancement.
| Enzyme | IC (nM) |
|---|---|
| AChE | 150 |
| Butyrylcholinesterase (BChE) | 300 |
Case Studies
Several case studies have been documented illustrating the therapeutic applications of this compound:
- Breast Cancer Treatment : A study involving MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent decrease in cell viability, confirming its anticancer efficacy .
- Antimicrobial Testing : Clinical isolates were tested against the compound, demonstrating effective inhibition of biofilm formation in Staphylococcus epidermidis, suggesting potential for treating infections associated with medical devices .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that thiourea derivatives exhibit considerable antimicrobial properties. A study evaluated various thiourea compounds against bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) of these compounds were notably lower than those of conventional antibiotics, indicating their potential as effective antimicrobial agents .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea | 1250 | E. coli |
| Other Thioureas | >5000 | S. aureus |
Anti-Cancer Properties
Thiourea derivatives have been investigated for their anti-cancer effects. In vitro studies showed that this compound inhibited the proliferation of cancer cells and induced apoptosis. The mechanism involves the disruption of cell cycle progression, leading to increased cell death rates .
Synthesis and Structural Studies
The synthesis of this compound can be achieved through various methods, including the reaction of isothiocyanates with amines. Crystallographic studies have provided insights into its structural properties, confirming the stability of the compound under experimental conditions .
Synthesis Pathway
The typical synthesis involves:
- Reacting 4-chlorophenyl isothiocyanate with indole-derived amines.
- Purifying the resulting thiourea through recrystallization.
Case Study 1: Antimicrobial Efficacy
In a comparative study, this compound was tested against standard antibiotics. Results indicated that this compound exhibited superior activity against drug-resistant strains, highlighting its potential as a novel therapeutic agent in treating infections caused by resistant bacteria .
Case Study 2: Cytotoxicity Against Cancer Cells
Another study focused on the cytotoxic effects of this thiourea derivative on various cancer cell lines, including breast and colon cancer models. The results demonstrated significant apoptosis induction at micromolar concentrations, suggesting that this compound might serve as a lead structure for developing new anti-cancer drugs .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Thioureas
Substituent Variations on the Aromatic Ring
The biological activity of thiourea derivatives is highly dependent on the electronic and steric properties of substituents on the phenyl ring. Below is a comparative analysis of key analogs:
Table 1: Comparison of Thiourea Derivatives with Varying Aromatic Substituents
Key Observations :
- Electron-Withdrawing Groups (Cl, F): Enhance antibacterial and antiviral activity. The 3,4-dichloro analog outperforms the mono-chloro target compound, suggesting synergistic effects from additional Cl atoms.
- Electron-Donating Groups (OCH3, CH3) : Reduce potency, likely due to decreased electrophilicity and unfavorable steric interactions .
- Fluorine Substitution : The 4-fluoro derivative exhibits anti-HIV activity, highlighting the role of halogen electronegativity in targeting viral enzymes .
Q & A
Q. What are the common synthetic routes for 1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea?
The synthesis typically involves reacting 4-chloroaniline with 2-(1H-indol-3-yl)ethylamine in the presence of thiophosgene or an isothiocyanate derivative under reflux conditions in solvents like dichloromethane or ethanol. Key parameters include temperature control (e.g., 60–80°C for 6–12 hours) and stoichiometric ratios to optimize yield. Purification often employs column chromatography or recrystallization .
Q. How is the compound structurally characterized?
Characterization methods include:
Q. What biological activities have been reported for this compound?
Studies indicate anticancer (e.g., inhibition of tumor cell lines like H1299 lung carcinoma), antimicrobial (against Gram-positive bacteria), and antioxidant properties. Activities are typically evaluated via in vitro assays such as MTT for cytotoxicity and DPPH radical scavenging for antioxidant potential .
Advanced Research Questions
Q. How can researchers elucidate the mechanism of action for its anticancer activity?
Methodologies include:
- Enzyme inhibition assays (e.g., targeting topoisomerase II or kinases).
- Apoptosis pathway analysis using flow cytometry (Annexin V/PI staining).
- Gene expression profiling (qPCR, RNA-seq) to identify dysregulated pathways.
- Molecular docking to predict binding interactions with protein targets like Bcl-2 or EGFR .
Q. What computational approaches are used to study its interactions and stability?
Advanced techniques include:
- Density Functional Theory (DFT) to calculate electronic properties and reactive sites.
- Molecular dynamics simulations to assess conformational stability in biological membranes.
- ADMET prediction tools (e.g., SwissADME) to evaluate pharmacokinetic profiles .
Q. How can contradictory data in biological assays be resolved?
Strategies involve:
- Replicating experiments under standardized conditions (pH, temperature, cell passage number).
- Orthogonal assays (e.g., combining MTT with clonogenic survival tests for cytotoxicity).
- Structure-activity relationship (SAR) studies to isolate substituent effects (e.g., comparing chloro vs. methoxy phenyl groups) .
Q. How do structural modifications influence bioactivity?
SAR studies reveal:
- Chlorophenyl groups enhance lipophilicity , improving membrane permeability.
- Indole moieties contribute to π-π stacking with aromatic residues in enzyme active sites.
- Thiourea linkage is critical for hydrogen bonding with biological targets. Modifications here often reduce activity .
Q. What methods optimize reaction conditions for high-yield synthesis?
Systematic approaches include:
- Design of Experiments (DoE) to test variables (solvent polarity, catalyst loading).
- Continuous flow reactors for improved heat/mass transfer.
- In-line analytics (e.g., FTIR) for real-time monitoring of intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
